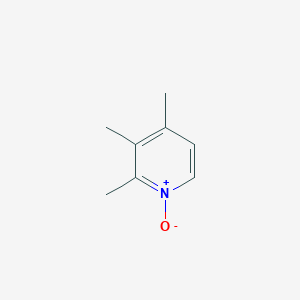

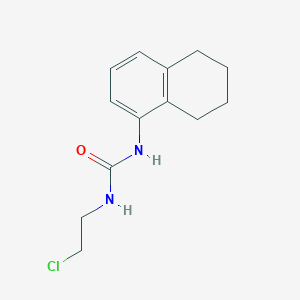

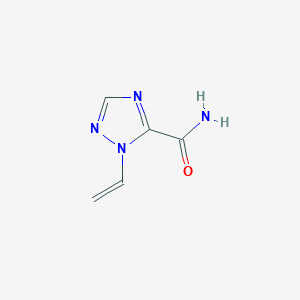

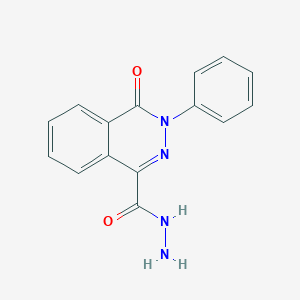

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer research. PHT-427 has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival, proliferation, and metabolism.

Scientific Research Applications

Antimicrobial Evaluation

- Synthesis and Antimicrobial Activities : The synthesis of 1,3,4-oxadiazoles from ethyl mandelate and their evaluation for antimicrobial activities showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).

Antibacterial Activity

- Novel Bis-1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles and Bis-4-thiazolidinone Derivatives : A series of these compounds synthesized from terephthalic dihydrazide showed potential antibacterial activity (Palekar et al., 2009).

Synthesis and Characterization

- New 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones : The synthesis and characterization of these compounds were conducted, contributing to the understanding of their structural properties (Saeed & Ibrar, 2011).

- 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide Synthesis : This study reported the synthesis of a similar compound, contributing to chemical knowledge and potential applications (Mishra et al., 2010).

Anti-inflammatory and Quantum Chemical Calculation

- Phthalazine Carbohydrazide Derivatives : These derivatives were screened for their antimicrobial activity, and their chemical reactivity and kinetic stability were assessed through theoretical computations (El-Shamy et al., 2015).

Supramolecular Chemistry

- Supramolecular Liquid Crystals : This research explored the self-assembly of a trimeric supramolecular disk, demonstrating the potential for creating supramolecular, discotic liquid crystals (Suárez et al., 1998).

Oxidative Stress Study

- Generation of O2 in Hemoglobin : The interaction of phenylhydrazine with human hemoglobin was studied, demonstrating the generation of O2 and providing insights into redox biology (Goldberg & Stern, 1975).

Catalysis and Synthesis

- Catalysis Using Montmorillonite KSF Clay : The study showed the synthesis of carboxamide and carbothioamide derivatives using montmorillonite KSF clay, highlighting an environmentally benign method (Habibi & Marvi, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar phthalazinone scaffolds have been reported to inhibit p-glycoprotein (p-gp) , a protein that plays a crucial role in multidrug resistance (MDR) in tumor cells .

Mode of Action

If it acts like other p-gp inhibitors, it may bind to the p-gp protein and inhibit its function, thereby reversing the mdr of tumor cells .

Biochemical Pathways

If it acts as a P-gp inhibitor, it could affect the efflux of various xenobiotics and drugs from cells, altering their intracellular concentrations and effects .

Result of Action

If it acts as a P-gp inhibitor, it could potentially increase the intracellular concentration of various drugs, enhancing their therapeutic effects and overcoming drug resistance .

Properties

IUPAC Name |

4-oxo-3-phenylphthalazine-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-17-14(20)13-11-8-4-5-9-12(11)15(21)19(18-13)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKQZFFBSFKXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366476 |

Source

|

| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106882-45-5 |

Source

|

| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

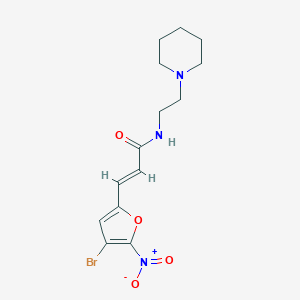

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)